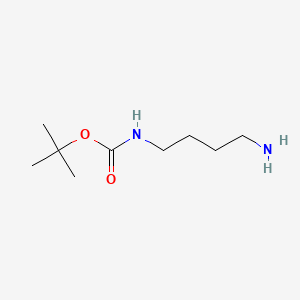
1-萘胺盐酸盐
描述
1-Naphthylamine hydrochloride is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple upon exposure to air. This compound is primarily used as an intermediate in the synthesis of dyes, particularly azo dyes, and has applications in various industrial processes .
科学研究应用
1-Naphthylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in dye production.
Biology: Studied for its biodegradation pathways and environmental impact. For instance, Pseudomonas sp.
Medicine: Investigated for its potential carcinogenic effects and its role in bladder cancer.
Industry: Utilized in the manufacturing of dyes, pesticides, and rubber antioxidants.
作用机制
Target of Action
1-Naphthylamine hydrochloride is an aromatic amine derived from naphthalene . It primarily targets the enzyme NpaA1 , which catalyzes the initial reaction in the degradation pathway of 1-Naphthylamine . This enzyme plays a crucial role in the biodegradation of 1-Naphthylamine .
Mode of Action
1-Naphthylamine hydrochloride interacts with its target, the enzyme NpaA1, through a process known as glutamylation . This process involves the addition of a glutamyl group to 1-Naphthylamine . The glutamylation of 1-Naphthylamine by NpaA1 is the initial step in the degradation pathway of 1-Naphthylamine .
Biochemical Pathways
The biochemical pathway of 1-Naphthylamine hydrochloride involves several steps . After the initial glutamylation of 1-Naphthylamine by NpaA1, the γ-glutamylated 1-Naphthylamine is oxidized to 1,2-dihydroxynaphthalene . This compound is then further degraded via the well-established pathway of naphthalene degradation via catechol .
Pharmacokinetics
It is known that the compound has a boiling point of 301 °c and a density of 1.114 g/mL at 25 °C . Its solubility in water is 0.002% at 20°C , which may affect its bioavailability.
Result of Action
The result of the action of 1-Naphthylamine hydrochloride is the degradation of 1-Naphthylamine into less harmful compounds . This process is crucial for the detoxification and removal of 1-Naphthylamine from the environment .
Action Environment
The action of 1-Naphthylamine hydrochloride is influenced by environmental factors such as temperature and pH. For instance, the enzyme NpaA1, which is the primary target of 1-Naphthylamine hydrochloride, performs optimally at certain temperatures . Additionally, the solubility of 1-Naphthylamine hydrochloride in water may be affected by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions
1-Naphthylamine hydrochloride can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . The reaction conditions typically involve:
Reduction: 1-nitronaphthalene is reduced using iron filings and hydrochloric acid.
Steam Distillation: The resulting 1-naphthylamine is then distilled with steam to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1-naphthylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of 1-nitronaphthalene are reduced using iron and hydrochloric acid in industrial reactors.
Purification: The crude product is purified through crystallization and steam distillation to obtain high-purity 1-naphthylamine hydrochloride.
化学反应分析
Types of Reactions
1-Naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like ferric chloride produce a blue precipitate with solutions of its salts.
Reduction: Sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine.
Substitution: At 200°C in sulfuric acid, it converts to 1-naphthol.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium in boiling amyl alcohol.
Acidic Conditions: Sulfuric acid at high temperatures.
Major Products Formed
1-Naphthoquinone: Formed through oxidation with chromic acid.
Tetrahydro-1-naphthylamine: Formed through reduction with sodium in boiling amyl alcohol.
1-Naphthol: Formed through substitution in sulfuric acid.
相似化合物的比较
Similar Compounds
2-Naphthylamine: Another naphthalene-derived amine with similar properties but different reactivity and applications.
1-Naphthol: A hydroxylated derivative of naphthalene with distinct chemical behavior and uses.
Aniline: A simpler aromatic amine with broader applications in the chemical industry.
Uniqueness
1-Naphthylamine hydrochloride is unique due to its specific applications in dye synthesis and its distinct chemical reactivity, particularly in oxidation and reduction reactions. Its role as a precursor to various dyes and its environmental impact through biodegradation pathways also set it apart from similar compounds .
属性
IUPAC Name |
naphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKJVHTXPJHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060283 | |
| Record name | 1-Naphthalenamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-46-5 | |
| Record name | 1-Naphthylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLL8535VLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of 1-Naphthylamine hydrochloride in research and industry?
A1: 1-Naphthylamine hydrochloride is primarily used as a reagent in analytical chemistry, particularly for the colorimetric determination of nitrates and nitrites in various matrices. [] For example, it's used to quantify nitrite levels in fishpond water. [] The compound reacts with nitrite to form a colored azo dye, enabling quantitative analysis using spectrophotometry. []
Q2: How is 1-Naphthylamine hydrochloride utilized in the synthesis of other compounds?
A2: This compound serves as a crucial building block in organic synthesis. Researchers use it to synthesize Schiff bases, which are valuable ligands in coordination chemistry. [, ] Furthermore, it's a key intermediate in producing monoamine oxidase (MAO) inhibitors, a class of drugs with potential therapeutic applications. []
Q3: Can you elaborate on the specific reactions involving 1-Naphthylamine hydrochloride in organic synthesis?
A3: 1-Naphthylamine hydrochloride readily undergoes condensation reactions with aldehydes, specifically naphthalene-1-carbaldehyde and 2-furfuraldehyde, to yield Schiff bases. [] This reaction is typically carried out in the presence of glacial acetic acid. []
Q4: Are there any studies on the metal complexes formed with 1-Naphthylamine hydrochloride derivatives?
A4: Yes, researchers have investigated the complexation of Schiff bases derived from 1-Naphthylamine hydrochloride with metal ions like Fe(II), Co(II), and Ni(II). [] These studies utilize spectroscopic techniques like UV-Vis and IR spectroscopy to characterize the resulting metal complexes and determine their geometries. []
Q5: What analytical techniques are commonly employed to characterize and quantify 1-Naphthylamine hydrochloride?
A5: Various spectroscopic methods are crucial for characterizing 1-Naphthylamine hydrochloride and its derivatives. These include:
- NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. []
- UV-Vis Spectroscopy: Measures the absorption and transmission of ultraviolet-visible light, aiding in identifying and quantifying the compound, especially in reaction monitoring and complexation studies. [, ]
- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















